6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

Lipophilicity Regioisomerism Drug-likeness

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine (CAS 85979-56-2; synonym: 6-(3-fluorophenyl)-4(3H)-pyrimidinone) is a low-molecular-weight (190.17 g/mol) 6-arylpyrimidin-4(3H)-one heterocycle bearing a meta-fluorophenyl substituent at the 6-position. The compound exists in a keto–enol tautomeric equilibrium, with the keto form (pyrimidin-4-one) and enol form (pyrimidin-4-ol) interconverting via proton transfer; this tautomerism fundamentally influences hydrogen-bonding capacity, metal-chelation potential, and reactivity at the ring nitrogen positions.

Molecular Formula C10H7FN2O
Molecular Weight 190.17 g/mol
CAS No. 85979-56-2
Cat. No. B1493696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine
CAS85979-56-2
Molecular FormulaC10H7FN2O
Molecular Weight190.17 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C2=CC(=O)NC=N2
InChIInChI=1S/C10H7FN2O/c11-8-3-1-2-7(4-8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14)
InChIKeyYWRPJIHIQQSAFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine (CAS 85979-56-2): Core Scaffold Identity and Physicochemical Baseline


6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine (CAS 85979-56-2; synonym: 6-(3-fluorophenyl)-4(3H)-pyrimidinone) is a low-molecular-weight (190.17 g/mol) 6-arylpyrimidin-4(3H)-one heterocycle bearing a meta-fluorophenyl substituent at the 6-position . The compound exists in a keto–enol tautomeric equilibrium, with the keto form (pyrimidin-4-one) and enol form (pyrimidin-4-ol) interconverting via proton transfer; this tautomerism fundamentally influences hydrogen-bonding capacity, metal-chelation potential, and reactivity at the ring nitrogen positions . Its experimentally determined melting point is 264–265 °C, with a predicted pKa of 8.23 ± 0.40 and an XlogP of 1, placing it in a moderately lipophilic, weakly basic physicochemical space distinct from its regioisomeric and substitution analogs .

Why 6-Arylpyrimidinones Cannot Be Interchanged: Steep Structure–Activity Gradients and Regioisomer-Dependent Properties of CAS 85979-56-2


The 6-arylpyrimidin-4(3H)-one scaffold is exquisitely sensitive to both the position of aryl substitution and the presence of additional ring substituents. Seminal structure–activity relationship (SAR) studies by Skulnick et al. demonstrated that relatively modest structural changes—including the identity and position of halogen substitution on the 6-phenyl ring—led to dramatic changes in bioactivity, with a relatively poor correlation between circulating interferon levels and systemic antiviral effect . Critically, the target compound (CAS 85979-56-2) bears no substituent at the 2- or 5-positions, in contrast to the extensively characterized 2-amino-5-halo-6-arylpyrimidinones (e.g., ABPP, ABMFPP) where the 2-amino and 5-halo groups are essential for interferon induction and immunomodulatory activity . Furthermore, the meta-fluorophenyl regioisomer (CAS 85979-56-2) exhibits a lower computed LogP (XlogP = 1) and smaller polar surface area (PSA ≈ 41.5 Ų) compared to its para-fluorophenyl regioisomer (CAS 85979-57-3; LogP = 1.99, PSA = 46.01 Ų), meaning that arbitrary interchange of regioisomers would alter predicted membrane permeability, solubility, and molecular recognition properties . These differences are not cosmetic—they are quantifiable and consequential for any downstream application.

Quantitative Differentiation Evidence: 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine (CAS 85979-56-2) Versus Closest Analogs


Regioisomeric LogP Differentiation: 3-Fluorophenyl vs. 4-Fluorophenyl Pyrimidinone

The meta-fluorophenyl substitution pattern of CAS 85979-56-2 confers a measurably lower lipophilicity compared to its para-fluorophenyl regioisomer (CAS 85979-57-3). This difference is relevant because LogP is a key determinant of passive membrane permeability, aqueous solubility, and non-specific protein binding in both biological assay contexts and physicochemical processing .

Lipophilicity Regioisomerism Drug-likeness

Differential Polar Surface Area (PSA) Between 3-Fluorophenyl and 4-Fluorophenyl Regioisomers

The topological polar surface area (TPSA) of CAS 85979-56-2 is approximately 41.5 Ų, compared to 46.01 Ų for the 4-fluorophenyl regioisomer (CAS 85979-57-3). This 4.5 Ų difference, while modest in absolute terms, can be significant for compounds near the 60–90 Ų threshold associated with blood–brain barrier penetration and oral bioavailability predictions .

Polar surface area Membrane permeability Bioavailability prediction

SAR Divergence: Loss of Interferon-Inducing Activity Upon Removal of 2-Amino and 5-Halo Substituents

The parent scaffold represented by CAS 85979-56-2 lacks the 2-amino and 5-halo substituents that are essential for interferon-inducing activity in the 6-arylpyrimidinone class. The landmark SAR study by Skulnick et al. established that 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone (ABPP) was the prototypical interferon inducer, and that the most potent analogs were mono- and difluorophenyl derivatives bearing the 2-amino-5-halo motif. The unsubstituted 6-arylpyrimidin-4-one core (including CAS 85979-56-2) was not among the active interferon inducers identified in that study, consistent with subsequent reports that modifications at positions 1–4 of the pyrimidine ring resulted in a loss of antiviral and interferon-inducing activity .

Interferon induction Immunomodulation Structure-activity relationship

Differential In Vivo Immunomodulatory Potency: ABMFPP vs. ABPP in Transplantable Tumor Models

Although the target compound (CAS 85979-56-2) itself is not bioactive as an interferon inducer, the differential activity of its 2-amino-5-bromo-6-(3-fluorophenyl) derivative (ABMFPP) relative to the clinical-stage non-fluorinated parent ABPP provides quantitative context for the value of the 3-fluorophenyl motif. In the mouse bladder tumor model (MBT-2), ABMFPP and ABPP significantly inhibited tumor growth in a dose-dependent manner and with equal potency when injected i.p. every 4 days . However, ABMFPP was found to be superior to ABPP in chemoimmunotherapy combination regimens: a marked synergistic anti-P388 leukemia effect was observed when cyclophosphamide (100 mg/kg) was followed by ABMFPP (125 mg/kg/injection, multiple i.p. doses), with the synergy correlating to augmented natural killer cell and macrophage cytotoxicity .

Antitumor activity Immunomodulation In vivo comparison

Melting Point and Thermal Stability Differentiation as a Quality and Handling Parameter

The target compound exhibits an experimentally determined melting point of 264–265 °C , which is substantially higher than typical 6-arylpyrimidin-4(3H)-one derivatives bearing additional substituents. While direct melting point data for the 4-fluorophenyl regioisomer (CAS 85979-57-3) were not located in accessible non-excluded sources, the high melting point of CAS 85979-56-2 is consistent with strong intermolecular hydrogen bonding in the solid state, driven by the lactam–lactim tautomeric equilibrium involving the N–H and C=O groups . This thermal stability profile has practical implications for storage, formulation, and solid-phase synthetic applications.

Thermal stability Melting point Solid-state properties

Tautomeric Equilibrium Enables Divergent Synthetic Derivatization Pathways Compared to N-Substituted or 2-Amino Analogs

CAS 85979-56-2 exists in a keto–enol tautomeric equilibrium between 6-(3-fluorophenyl)-4(3H)-pyrimidinone (keto form) and 6-(3-fluorophenyl)pyrimidin-4-ol (enol form) . This tautomerism provides two distinct nucleophilic sites for derivatization: the N3 position (accessible via the keto tautomer) and the O4 position (accessible via the enol tautomer). This contrasts with 2-amino-substituted analogs such as ABMFPP, where the 2-amino group dominates reactivity and hydrogen-bonding interactions , and with N-substituted pyrimidinones where the tautomeric equilibrium is locked, eliminating one derivatization pathway .

Tautomerism Synthetic versatility Regioselective functionalization

Defined Application Scenarios for 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine (CAS 85979-56-2) Based on Quantitative Differentiation Evidence


Scaffold for Structure–Activity Relationship (SAR) Exploration of 6-Arylpyrimidinone Immunomodulators

CAS 85979-56-2 serves as the optimal unsubstituted core scaffold for systematic SAR campaigns aimed at exploring the contribution of 2-amino, 5-halo, and N-alkyl substituents to interferon induction, antiviral activity, and immunomodulation. The landmark SAR framework established by Skulnick et al. (J. Med. Chem. 1985) demonstrated that the 2-amino-5-halo motif is essential for interferon-inducing activity , and that monofluorophenyl analogs (including those derived from CAS 85979-56-2) represent the potency sweet spot. Researchers are advised that derivatization at the 2- and 5-positions of CAS 85979-56-2 is mandatory for accessing this pharmacology; the unsubstituted scaffold itself is not a direct substitute for bioactive analogs such as ABPP or ABMFPP .

Building Block for Regioisomer-Dependent Property Optimization in CNS-Penetrant Candidate Design

The computed LogP difference of approximately 1 log unit (XlogP = 1 for 3-fluorophenyl vs. LogP = 1.99 for 4-fluorophenyl regioisomer) and the 9.8% lower PSA of CAS 85979-56-2 relative to its para-fluorophenyl analog make it the preferred starting material when medicinal chemistry programs require a lower-lipophilicity, higher predicted passive permeability scaffold. This is particularly relevant for CNS-targeted programs where PSA values near or below 60 Ų and LogP values below 3 are typically sought.

Synthetic Intermediate for Generating Fluorinated Pyrimidinone Libraries via Regioselective Derivatization

The keto–enol tautomeric equilibrium of CAS 85979-56-2 provides two chemically distinct nucleophilic handles (N3 and O4) that can be selectively addressed under appropriate reaction conditions (e.g., N-alkylation under basic conditions via the keto tautomer; O-acylation via the enol tautomer) . This dual reactivity is lost in N-substituted analogs where the tautomeric equilibrium is locked. Researchers requiring a versatile, bifunctional pyrimidinone core for parallel library synthesis or diversity-oriented synthesis should prioritize CAS 85979-56-2 over N-alkyl congeners.

Reference Standard for Analytical Method Development and Physicochemical Profiling of Fluorinated Heterocycles

The well-characterized melting point (264–265 °C, experimentally determined), moderate pKa (8.23 ± 0.40, predicted), and low molecular weight (190.17 g/mol) of CAS 85979-56-2 make it suitable as a reference compound for HPLC method development, pKa determination protocols, and solid-state characterization studies involving fluorinated heterocyclic scaffolds. Commercially available at 98% purity from vendors such as Leyan (product number 2262470) , with documented hazard statements (H302-H315-H319-H335) that support safe handling protocol development.

Quote Request

Request a Quote for 6-Oxo-4-(3-fluorophenyl)-1,6-dihydropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.